2H-Azepin-2-one, hexahydro-1-(2-propenyl)- 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 17356-28-4
VCID: VC21055022
InChI: InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2
SMILES: C=CCN1CCCCCC1=O
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

CAS No.: 17356-28-4

Cat. No.: VC21055022

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- - 17356-28-4

Specification

CAS No. 17356-28-4
Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name 1-prop-2-enylazepan-2-one
Standard InChI InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2
Standard InChI Key SDPNMKBPWRAPHY-UHFFFAOYSA-N
SMILES C=CCN1CCCCCC1=O
Canonical SMILES C=CCN1CCCCCC1=O

Introduction

PropertyValueReference
CAS Registry Number17356-28-4
Molecular FormulaC₉H₁₅NO
Molecular Weight153.22 g/mol
IUPAC Name1-prop-2-enylazepan-2-one
SMILES NotationC=CCN1CCCCCC1=O
InChIInChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2
InChIKeySDPNMKBPWRAPHY-UHFFFAOYSA-N
EC Number682-850-8
LogP1.51290

Structural Characteristics

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- features a distinctive molecular architecture that contributes to its chemical reactivity and biological properties.

Structural Elements

The compound consists of three key structural elements:

  • A seven-membered azepanone ring in its hexahydro form

  • A carbonyl group (C=O) at the 2-position of the ring

  • A propenyl (allyl) substituent attached to the nitrogen atom

This arrangement creates a molecule with specific conformational properties and reaction sites, particularly at the unsaturated propenyl group and the amide functionality.

Spectroscopic Properties

While the search results don't provide comprehensive spectroscopic data, predicted collision cross-section values from mass spectrometry analyses are available for various adducts of this compound:

Table 2: Predicted Collision Cross Section Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺154.12265132.1
[M+Na]⁺176.10459141.0
[M+NH₄]⁺171.14919139.3
[M+K]⁺192.07853136.4
[M-H]⁻152.10809132.8
[M+Na-2H]⁻174.09004136.8
[M]⁺153.11482133.3
[M]⁻153.11592133.3

Source: PubChemLite database

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, with variations in approach depending on scale and application requirements.

Laboratory Scale Synthesis

The primary synthesis method involves the N-alkylation of hexahydro-2H-azepin-2-one (caprolactam) with an allyl halide under basic conditions. This typically follows the reaction:

Caprolactam + Allyl halide → 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- + Halide salt

The reaction conditions generally include:

  • A strong base (such as sodium hydride or potassium tert-butoxide)

  • Aprotic polar solvent (DMF, DMSO, or THF)

  • Temperature range of 25-80°C

  • Reaction time of 4-24 hours

Alternative Synthesis Approaches

An alternative synthetic approach involves the cyclization of appropriate linear precursors. One possible route is the reaction of 6-aminohexanoic acid with acrolein in the presence of a suitable catalyst, followed by cyclization to form the seven-membered lactam with the propenyl group already incorporated at the nitrogen position.

Research has also explored related synthesis methods based on strategies used for similar azepinone derivatives. For instance, a mild photochemical approach involving 2-aryloxyaryl nitrene generation, [2+1] annulation, and ring expansion has been developed for azepinone scaffolds, which might be applicable with modifications for the synthesis of this specific compound .

Industrial Production Methods

For larger-scale production, continuous flow processes are often employed to ensure high yield and purity. These industrial methods typically feature:

  • Advanced catalytic systems

  • Optimized reaction conditions for efficiency

  • Purification steps including distillation or recrystallization

  • Process controls to minimize side reactions

Chemical Reactions

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- participates in various chemical transformations due to its reactive functional groups.

Reaction Types

The compound undergoes several important reaction types:

Table 3: Key Reaction Types and Conditions

Reaction TypeReagentsConditionsProductsReferences
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Various temperatures and solventsCorresponding oxo derivatives
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Anhydrous conditions, 0-25°CMore saturated azepinone derivatives
SubstitutionAlkyl halides, Acyl chloridesBasic or acidic conditionsN-substituted derivatives
Addition to alkeneElectrophiles (halogens, acids)Various conditionsFunctionalized propyl derivatives
PolymerizationAs caprolactam derivative in anionic polymerizationElevated temperatures (150-220°C)Potential modified polyamides

Reactions at the Propenyl Group

The propenyl (allyl) group is particularly reactive, with potential for:

  • Hydroboration-oxidation to yield hydroxypropyl derivatives

  • Epoxidation to form epoxypropyl compounds

  • Hydration to produce hydroxypropyl derivatives

  • Cross-metathesis with other alkenes

  • Halogenation to yield halogenated derivatives

Reactions at the Lactam Group

The lactam functionality can undergo:

  • Hydrolysis under strong acidic or basic conditions to yield the ring-opened amino acid

  • Reduction to form the corresponding amine

  • Transamidation reactions with primary amines

  • Reaction with Grignard reagents to form imines or tertiary alcohols

Biological Activity

Research has demonstrated that 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- possesses significant biological activities, particularly in antimicrobial and antifungal domains.

Antimicrobial Properties

Studies have shown activity against various bacterial strains:

Table 4: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)References
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL

These values suggest moderate antibacterial activity that may be of interest for further development in antimicrobial applications.

Antifungal Properties

The compound has demonstrated effectiveness against fungal pathogens:

Table 5: Antifungal Activity

Fungal SpeciesMinimum Inhibitory Concentration (MIC)References
Candida species32 µg/mL

The lower MIC value against Candida species compared to bacterial strains suggests a potentially stronger antifungal activity.

Mechanism of Action

The biological activity of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- is believed to involve:

  • Interaction with specific molecular targets

  • Binding to enzymes or receptors as a ligand

  • Modulation of target activity through structural compatibility

  • Possible disruption of microbial membrane integrity

The exact mechanisms remain under investigation, with ongoing research aimed at elucidating the specific pathways and targets involved in its antimicrobial and antifungal effects.

Applications

The versatile structure and properties of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- have led to its use in multiple fields.

Pharmaceutical Applications

The compound has potential in drug development:

  • As a building block for more complex pharmaceutical entities

  • In the development of antimicrobial and antifungal agents

  • As a structural element in molecules targeting specific biological pathways

  • In studies exploring new therapeutic approaches for infectious diseases

Organic Synthesis Applications

In synthetic chemistry, the compound serves as:

  • A versatile intermediate for creating more complex molecules

  • A substrate for studying various reaction mechanisms

  • A model compound for developing new methodologies

  • A precursor for specialized materials with specific properties

Industrial Applications

Industrial uses include:

  • Production of polymers with modified properties

  • Development of specialty chemicals

  • Use in materials with specific physical and chemical characteristics

  • Potential application in continuous flow chemistry processes

ClassificationDetailsReferences
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH312 - Harmful in contact with skin
H319 - Causes serious eye irritation
H302 - Harmful if swallowed
Precautionary StatementsP280, P302+P352, P312, P322, P363, P501, P264, P280, P305+P351+P338, P337+P313P, P264, P270, P301+P312, P330, P501

Comparison with Similar Compounds

Understanding the relationship between 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- and structurally related compounds provides valuable context for its properties and applications.

Comparison with Related Azepinones

Table 7: Comparison with Related Compounds

CompoundCAS NumberMolecular WeightKey DifferencesReferences
2H-Azepin-2-one, hexahydro-1-methyl-2556-73-2127.1842 g/molContains methyl instead of propenyl group; lower molecular weight; different reactivity profile
Hexahydro-1-(phenylthio)-2H-azepin-2-one36452-23-0221.32 g/molContains phenylthio group; higher molecular weight; different electronic properties
2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-24566-95-8-Contains aminopropyl group; different solubility and reactivity
Caprolactam (unsubstituted)105-60-2113.16 g/molNo N-substituent; simpler structure; different physicochemical properties

Future Research Directions

Based on current knowledge of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, several promising research avenues warrant further investigation.

Synthetic Methodology Development

Future research could focus on:

  • Development of more efficient and environmentally friendly synthesis methods

  • Stereoselective approaches to create specific isomers

  • Continuous flow chemistry applications for scale-up

  • Green chemistry approaches to reduce waste and energy consumption

Biological Activity Studies

Potential research directions include:

  • Detailed pharmacokinetic and pharmacodynamic profiling

  • Structure-activity relationship studies to optimize antimicrobial properties

  • Investigation of potential applications against resistant microbial strains

  • Exploration of other biological activities beyond antimicrobial effects

Materials and Applications Research

Emerging areas of interest could include:

  • Integration into polymer systems for specialized materials

  • Development as a platform for molecular delivery systems

  • Investigation of catalytic applications

  • Use in supramolecular chemistry as a building block

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